2-{[(4-fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine
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Overview
Description
2-{[(4-fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. This particular compound features a quinazoline core substituted with a 4-fluorophenylmethyl sulfanyl group and a 4-methoxyphenylmethyl amine group, which may contribute to its unique chemical and biological properties.
Mechanism of Action
Quinazolines
This compound is a derivative of quinazoline, a class of organic compounds that are often used in the development of pharmaceuticals. Quinazoline derivatives have been studied for their potential anticancer, antiviral, and anti-inflammatory properties .
Benzyl groups
The presence of benzyl groups (such as 4-fluorobenzyl and 4-methoxybenzyl) in this compound could potentially influence its lipophilicity and therefore its pharmacokinetic properties. These groups could affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially influencing its bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized via the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the 4-Fluorophenylmethyl Sulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the quinazoline core with 4-fluorophenylmethylthiol in the presence of a base such as potassium carbonate.
Attachment of the 4-Methoxyphenylmethyl Amine Group: The final step is the reductive amination of the quinazoline derivative with 4-methoxybenzylamine using a reducing agent like sodium triacetoxyborohydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations would include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the quinazoline core, leading to various reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used under conditions such as acidic or basic environments, often with catalysts.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anticancer agent, particularly for non-small cell lung cancer.
Erlotinib: Similar to gefitinib, used for treating various cancers by inhibiting epidermal growth factor receptor (EGFR) tyrosine kinase.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2, used in breast cancer treatment.
Uniqueness
2-{[(4-fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine is unique due to its specific substituents, which may confer distinct biological activities and selectivity profiles compared to other quinazoline derivatives. Its combination of a 4-fluorophenylmethyl sulfanyl group and a 4-methoxyphenylmethyl amine group could result in unique interactions with biological targets, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3OS/c1-28-19-12-8-16(9-13-19)14-25-22-20-4-2-3-5-21(20)26-23(27-22)29-15-17-6-10-18(24)11-7-17/h2-13H,14-15H2,1H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPHWYKWWYKCAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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